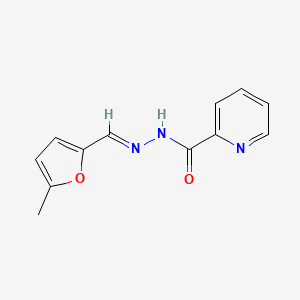![molecular formula C17H14F3N3O5 B11665023 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665023.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo hidrazida, un grupo nitro y un grupo trifluorometil, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida normalmente implica la condensación de 4-hidroxi-3-metoxibenzaldehído con 2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida en condiciones de reacción específicas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado, como etanol o metanol, y un catalizador, como ácido acético, para facilitar el proceso de condensación. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, las técnicas de purificación, como la recristalización o la cromatografía, pueden emplearse para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en las posiciones nitro y trifluorometil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador como paladio sobre carbono (Pd/C) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Principales productos formados
Oxidación: Formación de óxidos o quinonas.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El grupo hidrazida del compuesto puede formar enlaces de hidrógeno con moléculas biológicas, mientras que los grupos nitro y trifluorometil pueden participar en diversas interacciones químicas. Estas interacciones pueden modular la actividad de enzimas, receptores u otras proteínas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(metil)fenil]acetohidrazida
- N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(etil)fenil]acetohidrazida
- N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(clorometil)fenil]acetohidrazida
Unicidad
La presencia del grupo trifluorometil en N'-[(E)-(4-hidroxi-3-metoxifenil)metilideno]-2-[2-nitro-4-(trifluorometil)fenil]acetohidrazida lo distingue de compuestos similares. Este grupo mejora la lipofilia y la estabilidad metabólica del compuesto, lo que lo convierte en un candidato valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H14F3N3O5 |
|---|---|
Peso molecular |
397.30 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3O5/c1-28-15-6-10(2-5-14(15)24)9-21-22-16(25)7-11-3-4-12(17(18,19)20)8-13(11)23(26)27/h2-6,8-9,24H,7H2,1H3,(H,22,25)/b21-9+ |
Clave InChI |
WPVBEGJCXOUAOI-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)
![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)
![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665016.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665020.png)
![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665031.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11665039.png)
